molecular formula C10H7F3INO2 B13672953 4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide

4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide

Cat. No.: B13672953
M. Wt: 357.07 g/mol
InChI Key: IEPJIOHGEYINAR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide typically involves the following steps:

Chemical Reactions Analysis

4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide undergoes various chemical reactions, including:

Scientific Research Applications

4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and iodophenyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of target proteins and pathways. This modulation can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide can be compared with other similar compounds, such as:

    4,4,4-trifluoro-N-(2-bromophenyl)-3-oxobutanamide: Similar structure but with a bromine atom instead of iodine.

    4,4,4-trifluoro-N-(2-chlorophenyl)-3-oxobutanamide: Similar structure but with a chlorine atom instead of iodine.

    4,4,4-trifluoro-N-(2-fluorophenyl)-3-oxobutanamide: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H7F3INO2

Molecular Weight

357.07 g/mol

IUPAC Name

4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide

InChI

InChI=1S/C10H7F3INO2/c11-10(12,13)8(16)5-9(17)15-7-4-2-1-3-6(7)14/h1-4H,5H2,(H,15,17)

InChI Key

IEPJIOHGEYINAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)C(F)(F)F)I

Origin of Product

United States

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